2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide
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Overview
Description
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and a sulfonamide group at the 4-position
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide, also known as oxazopt, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of hCA II has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
Oxazopt acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby disrupting the balance of carbon dioxide and bicarbonate in the body . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .
Biochemical Pathways
The inhibition of hCA II by oxazopt affects the carbon dioxide-bicarbonate equilibrium in the body . This equilibrium is crucial for many physiological processes, including the transport of carbon dioxide from tissues to the lungs, the buffering of pH in the blood and other body fluids, and the generation of aqueous humor in the eye .
Pharmacokinetics
As a sulfonamide derivative, it is likely to have good oral bioavailability and to be metabolized primarily in the liver .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide has been found to interact with several enzymes, proteins, and other biomolecules. It has been reported to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II . The inhibition of this enzyme has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been shown to have a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an isoform-selective inhibitor of human carbonic anhydrase II, it binds to the enzyme and inhibits its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-phenyl-1,3-oxazole with sulfonamide derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted oxazole derivatives .
Scientific Research Applications
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenyl-1,3-oxazole-4-carboxamide
- 2-Methyl-5-phenyl-1,3-oxazole-4-thiol
- 2-Methyl-5-phenyl-1,3-oxazole-4-phosphate
Uniqueness
2-Methyl-5-phenyl-1,3-oxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJGDJOXRSADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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